A-196 -

A-196

Catalog Number: EVT-283042
CAS Number:
Molecular Formula: C18H16Cl2N4
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-196 is a selective inhibitor of SUV420H1 and SUV420H2 (IC50s = 25 and 144 nM, respectively) that is more than 100-fold selective over other histone methyltransferases and non-epigenetic targets. A-196 has been shown to inhibit the di- and tri-methylation of lysine 20 of histone H4 (H4K20me) in multiple cell lines with IC50 values less than 1 μM. For more information on A-196 please visit the Structural Genomics Consortium (SGC). The negative control, SGC2043 (A-197), for A-196 is also available exclusively through the SGC. You can submit a request to receive the negative control here.
SGC A-196 is a potent inhibitor of SUV420H1 (IC50 = 25 nM) and SUV420H2 (IC50 = 144 nM), a closely related pair of proteins which catalyze the di- and tri-methylation of H4K20.
Source and Classification

A-196 is classified as a chemical probe used in biological research to study the functions of protein lysine methyltransferases. These enzymes are involved in various physiological processes, including transcription regulation and DNA damage repair. The identification of A-196 as a selective inhibitor allows researchers to explore the implications of histone methylation on cellular processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of A-196 involves several chemical reactions that typically require advanced organic synthesis techniques. While specific details on the synthesis of A-196 are not widely published, compounds of similar classes often utilize methodologies such as:

  • Condensation Reactions: These reactions involve combining two or more reactants to form a larger product while eliminating a small molecule, often water.
  • Multi-step Synthetic Operations: The synthesis may involve multiple steps to achieve the desired functionalization and purity.
  • Use of Protecting Groups: To prevent unwanted reactions during synthesis, protecting groups may be employed on reactive functional sites.

The synthetic route must ensure that the final product maintains its biological activity and selectivity towards SUV4-20 enzymes .

Molecular Structure Analysis

Structure and Data

A-196 has a complex molecular structure that contributes to its function as an inhibitor. Although detailed structural data is often proprietary or unpublished, compounds in this category typically feature:

  • Functional Groups: Specific groups that interact with the active site of enzymes.
  • Chiral Centers: Asymmetric carbon atoms that may influence the compound's interaction with biological targets.

The precise three-dimensional arrangement of atoms within A-196 is crucial for its binding affinity and selectivity towards SUV420H1 and SUV420H2 .

Chemical Reactions Analysis

Reactions and Technical Details

A-196 primarily acts through competitive inhibition, where it competes with substrate molecules for binding to the active site of SUV4-20 enzymes. This mechanism leads to:

  • Decreased Methylation: Inhibition results in reduced levels of di-methylated (H4K20me2) and tri-methylated (H4K20me3) histones, while increasing mono-methylation (H4K20me1).
  • Impact on DNA Repair: The inhibition of SUV4-20 enzymes disrupts non-homologous end joining (NHEJ), a critical pathway for DNA double-strand break repair, without affecting homology-directed repair pathways .
Mechanism of Action

Process and Data

The mechanism by which A-196 exerts its effects involves several key processes:

  1. Binding: A-196 binds to the active site of SUV420H1 and SUV420H2, preventing substrate access.
  2. Altered Methylation Patterns: This binding alters the normal methylation patterns on histones, particularly affecting H4K20.
  3. Cellular Effects: The changes in histone methylation lead to alterations in gene expression profiles and cellular responses to DNA damage.

Research indicates that treatment with A-196 can lead to significant changes in cellular behavior following ionizing radiation exposure, highlighting its potential as a tool for studying epigenetic regulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties of A-196 are not extensively documented in public literature, compounds within this class typically exhibit:

  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide or ethanol.
  • Stability: Stability under physiological conditions is crucial for biological applications.

Understanding these properties is essential for optimizing experimental conditions when using A-196 in research settings.

Applications

Scientific Uses

A-196 serves important roles in various scientific applications:

  • Epigenetic Research: It is used to study the effects of histone methylation on gene expression and cellular functions.
  • Cancer Research: Given its role in DNA repair mechanisms, A-196 is valuable for investigating cancer biology, particularly in contexts where DNA repair pathways are compromised.
  • Drug Development: Insights gained from studies involving A-196 may inform the development of new therapeutic strategies targeting epigenetic modifications.
Introduction to A-196 and Epigenetic Modulation

Definition and Biochemical Classification of A-196

Chemical Identity

A-196 (6,7-Dichloro-N-cyclopentyl-4-(4-pyridinyl)-1-phthalazinamine) is a small-molecule inhibitor with the chemical formula C₁₈H₁₆Cl₂N₄ and a molecular weight of 359.25 g/mol [1] [7]. Its structure features a bicyclic phthalazine core linked to a pyridinyl group and a cyclopentylamine moiety. The compound exhibits moderate lipophilicity (cLogP: 5.04) and low water solubility, typically requiring solubilization in DMSO (15 mg/mL) or ethanol (12 mg/mL) for in vitro applications [1] [2]. The high-resolution crystal structure of A-196 bound to SUV420H1 (PDB: 5CPR) reveals its occupation of the histone peptide-binding cleft, forming critical hydrogen bonds with residues like Asp169 and Tyr182 via its pyridinyl and cyclopentylamine groups [4].

Table 1: Chemical and Physical Properties of A-196

PropertyValueSource
IUPAC Name6,7-Dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine [7]
Molecular FormulaC₁₈H₁₆Cl₂N₄ [1] [2]
Molecular Weight359.25 g/mol [1]
Solubility in DMSO15 mg/mL (41.75 mM) [1]
X-ray Crystallography (PDB)5CPR (Resolution: 2.22 Å) [4]

Role as a Selective SUV420H1/H2 Inhibitor

A-196 functions as a potent, substrate-competitive inhibitor of the histone methyltransferases SUV420H1 (KMT5B) and SUV420H2 (KMT5C), which catalyze di- and trimethylation of histone H4 lysine 20 (H4K20) [2] [4]. Biochemical assays demonstrate exceptional inhibitory activity against SUV420H1 (IC₅₀ = 25 nM) and SUV420H2 (IC₅₀ = 144 nM), with >100-fold selectivity over 29 other methyltransferases, including PR-SET7 (KMT5A) and enzymes targeting H3K4, H3K9, H3K27, and H3K79 [1] [6] [7]. This selectivity arises from A-196’s precise mimicry of the H4K20me1 peptide substrate, competitively blocking S-adenosylmethionine (SAM)-dependent methylation [4]. Cellular efficacy is observed at concentrations as low as 0.3 μM, where it globally reduces H4K20me2/me3 levels while increasing H4K20me1 [2] [6].

Table 2: Selectivity Profile of A-196

TargetIC₅₀ (nM)Selectivity vs. Other PKMTs
SUV420H1 (KMT5B)25>100-fold
SUV420H2 (KMT5C)144>100-fold
PR-SET7 (KMT5A)>10,000Not inhibited
Other HMTs*>10,000No significant activity

*HMTs: Histone methyltransferases (tested panel of 29 enzymes) [6] [7].

Epigenetic Context of SUV4-20 Enzymes

Histone H4K20 Methylation in Genomic Regulation

Histone H4 lysine 20 methylation (H4K20me) is a fundamental epigenetic mark regulating chromatin architecture and genomic stability. Its methylation states—mono- (me1), di- (me2), and trimethylation (me3)—are catalyzed by distinct enzymes:

  • H4K20me1: Exclusively deposited by KMT5A (PR-SET7) during S-phase, facilitating DNA replication [5] [9].
  • H4K20me2/me3: Catalyzed by SUV420H1 (KMT5B) and SUV420H2 (KMT5C), enriched at constitutive heterochromatin, telomeres, and repetitive elements [9]. These marks recruit repressive complexes like L3MBTL1 and ORCA/LRWD1 to compact chromatin and silence transcription [5] [9].

H4K20me3 constitutes ~5% of total H4K20 methylation and is a hallmark of silenced heterochromatin. Loss of H4K20me3 is a common feature in cancers (e.g., renal cell carcinoma, lung cancer), correlating with aberrant expression of oncogenes and repetitive elements [6] [8] [9]. SUV4-20 enzymes are recruited to heterochromatin via HP1β, which binds H3K9me3—a mechanism ensuring spatial restriction of H4K20me3 [9].

Table 3: Biological Functions of H4K20 Methylation States

ModificationCatalytic EnzymeGenomic LocalizationPrimary Functions
H4K20me1KMT5A (PR-SET7)Active gene promotersDNA replication initiation
H4K20me2KMT5B (SUV420H1)DNA damage sites, heterochromatinDNA repair, replication licensing
H4K20me3KMT5C (SUV420H2)Telomeres, repetitive elementsHeterochromatin silencing, genomic stability [5] [9]

Link Between H4K20 Methylation and DNA Repair Mechanisms

SUV4-20-mediated H4K20me2/me3 is critical for non-homologous end joining (NHEJ), a dominant DNA double-strand break (DSB) repair pathway. H4K20me2 serves as a direct binding site for the Tudor domain of 53BP1, a DNA damage response (DDR) protein [3] [6]. Upon ionizing radiation, 53BP1 accumulates at DSBs via H4K20me2 recognition, promoting chromatin synapsis and NHEJ activation [3] [6]. A-196 disrupts this process by depleting H4K20me2/me3, leading to:

  • Impaired 53BP1 foci formation: Reduced recruitment of 53BP1 to DSBs by >70% at 3 μM in U2OS cells [3] [6].
  • NHEJ suppression: Inhibition of classical NHEJ efficiency without affecting homologous recombination (HR) [3] [6].
  • Genomic instability: Increased sensitivity to radiation and replication stress, mirroring phenotypes in SUV420H1/2 knockout models [3] [6] [9].

This mechanistic insight establishes A-196 as a first-in-class chemical probe for dissecting the epigenetic control of DNA repair, with implications for cancer therapy targeting DDR-deficient tumors [3] [6].

Compound Synonyms:

  • 6,7-Dichloro-N-cyclopentyl-4-(4-pyridinyl)-1-phthalazinamine
  • SGC-A196
  • CAS Registry Number: 1982372-88-2 [1] [7]

Properties

Product Name

A-196

IUPAC Name

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine

Molecular Formula

C18H16Cl2N4

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24)

InChI Key

ABGOSOMRWSYAOB-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

SGC A-196; SGC A 196; SGC A196; SGC-A-196; SGCA196; A-196; A 196; A196;

Canonical SMILES

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4

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